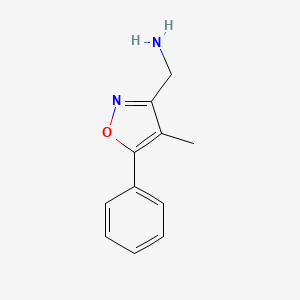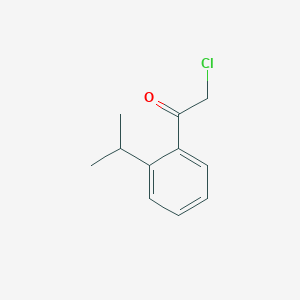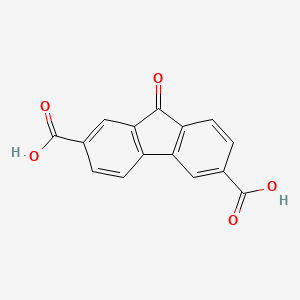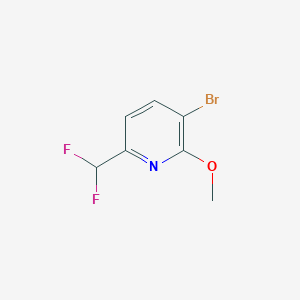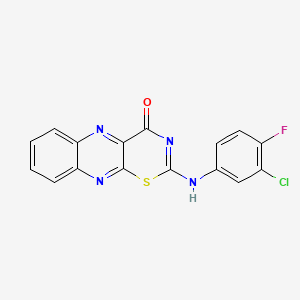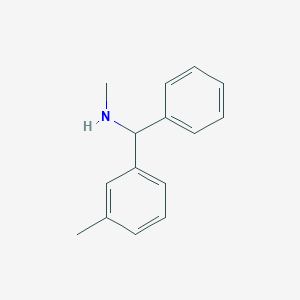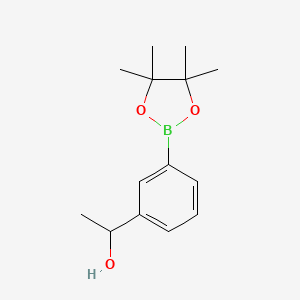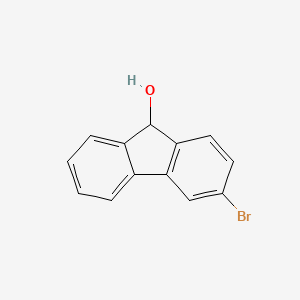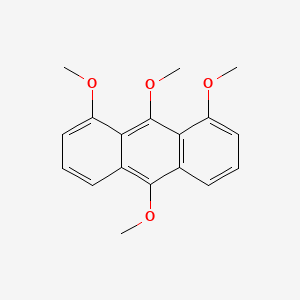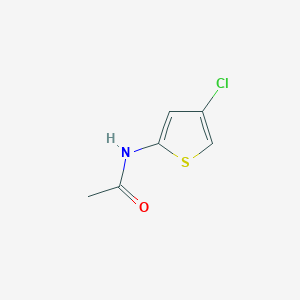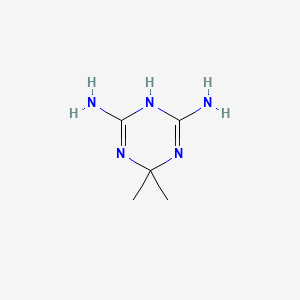
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and as intermediates in organic synthesis. This particular compound is characterized by the presence of bromine and methylamino groups, which impart unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione typically involves the bromination of anthraquinone derivatives followed by the introduction of methylamino groups. One common method involves the bromination of 1,8-dihydroxyanthraquinone using bromine in the presence of a catalyst such as iron(III) bromide. The resulting dibromo compound is then reacted with methylamine to introduce the methylamino groups .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to control the temperature, pressure, and concentration of reactants to achieve efficient production. The use of advanced catalytic systems and purification techniques is essential to obtain the desired product with minimal impurities .
Análisis De Reacciones Químicas
Types of Reactions
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: The bromine atoms can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed
The major products formed from these reactions include various substituted anthraquinone derivatives, which can be further utilized in the synthesis of dyes, pigments, and other organic compounds .
Aplicaciones Científicas De Investigación
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a diagnostic tool in medical imaging.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mecanismo De Acción
The mechanism of action of 1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione involves its interaction with molecular targets such as enzymes and receptors. The bromine and methylamino groups play a crucial role in binding to these targets, leading to various biochemical effects. The compound can interfere with cellular processes by inhibiting enzyme activity or altering signal transduction pathways .
Comparación Con Compuestos Similares
Similar Compounds
- 1,8-Dihydroxy-4,5-bis(methylamino)anthracene-9,10-dione
- 1,8-Dibromo-4,5-dihydroxyanthracene-9,10-dione
- 1,4-Dibromo-9,10-anthraquinone
- 1,5-Dibromo-9,10-anthraquinone
Uniqueness
1,8-Dibromo-4,5-bis(methylamino)anthracene-9,10-dione is unique due to the presence of both bromine and methylamino groups, which impart distinct chemical and physical properties. These functional groups enhance its reactivity and make it suitable for specific applications in organic synthesis and industrial processes .
Propiedades
Número CAS |
62062-72-0 |
|---|---|
Fórmula molecular |
C16H12Br2N2O2 |
Peso molecular |
424.09 g/mol |
Nombre IUPAC |
1,8-dibromo-4,5-bis(methylamino)anthracene-9,10-dione |
InChI |
InChI=1S/C16H12Br2N2O2/c1-19-9-5-3-7(17)11-13(9)16(22)14-10(20-2)6-4-8(18)12(14)15(11)21/h3-6,19-20H,1-2H3 |
Clave InChI |
DHHMIZCURSKKQM-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C2C(=C(C=C1)Br)C(=O)C3=C(C=CC(=C3C2=O)NC)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


